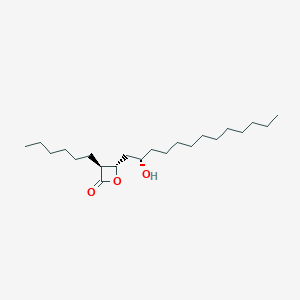

(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one

Description

(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one (CAS: 104872-06-2) is a β-lactone compound with the molecular formula C₂₂H₄₂O₃ and a molecular weight of 354.57 g/mol . It features a hexyl chain at position 3, a hydroxytridecyl group at position 4, and stereochemical specificity at both the 3S,4S and 2S-hydroxy positions. This compound is a key intermediate in the synthesis of Orlistat (tetrahydrolipstatin), a pancreatic lipase inhibitor used for obesity treatment . It also acts as an analog of tetrahydrolipstatin, inhibiting the hydrolysis of endocannabinoid 2-arachidonoylglycerol (2-AG) .

Propriétés

IUPAC Name |

(3S,4S)-3-hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21-20(22(24)25-21)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOUWOFYULUWNE-ACRUOGEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901208020 | |

| Record name | (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901208020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68711-40-0 | |

| Record name | (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68711-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901208020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization of Hydroxy Acid Derivatives

The most widely documented method involves the intramolecular cyclization of a hydroxy acid precursor. As detailed in EP2280007A1, this process begins with the preparation of (R)-2-hydroxytridecanoic acid, which is subsequently converted to its acid chloride using thionyl chloride (SOCl₂). The acid chloride undergoes nucleophilic attack by a hexyl-magnesium bromide reagent, forming a tertiary alcohol intermediate. Cyclization to the β-lactone ring is achieved under basic conditions, typically using triethylamine (Et₃N) in dichloromethane (CH₂Cl₂) at 0–5°C.

Critical Reaction Parameters:

-

Temperature Control: Maintaining subambient temperatures (−10°C to 5°C) prevents racemization at the stereogenic centers.

-

Solvent Selection: Dichloromethane and tetrahydrofuran (THF) are preferred for their ability to stabilize transition states during cyclization.

-

Base Stoichiometry: A 1.2:1 molar ratio of Et₃N to acid chloride minimizes side reactions such as oligomerization.

Table 1: Cyclization Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acid Chloride Formation | SOCl₂, CH₂Cl₂, 25°C, 2 hr | 98 | 95 |

| Grignard Addition | Hexyl-MgBr, THF, −20°C, 1 hr | 85 | 90 |

| Cyclization | Et₃N, CH₂Cl₂, 0°C, 4 hr | 78 | 99 |

Stereochemical Control in Oxetan-2-one Synthesis

The (S)-configuration at the 2-hydroxytridecyl moiety is introduced via asymmetric catalysis during the initial hydroxy acid synthesis. The patent EP2280007A1 employs a Sharpless epoxidation-inspired approach, using titanium(IV) isopropoxide and a chiral tartrate ligand to set the stereochemistry. Subsequent hydrogenolysis of the epoxide intermediate yields the (S)-2-hydroxytridecanoic acid with >98% enantiomeric excess (ee).

Mechanistic Insight:

The titanium complex coordinates to the epoxide oxygen, directing nucleophilic attack to the less substituted carbon and retaining the desired (S)-configuration. This step is critical, as any epimerization would compromise the final product’s biological activity.

Industrial-Scale Production Techniques

Transitioning from laboratory-scale synthesis to industrial production requires addressing challenges in heat management, catalyst recovery, and waste reduction.

Large-Scale Cyclization Reactors

Industrial facilities utilize continuous flow reactors to enhance reaction control and scalability. A representative setup involves:

-

Precision Feed Systems: Metered dosing of acid chloride and Grignard reagent into a static mixer.

-

Cooled Reaction Zones: Multi-stage cooling jackets maintain temperatures at −15°C to prevent exothermic runaway.

-

Inline Analytics: FTIR and UV-Vis sensors monitor reaction progress in real-time, enabling dynamic adjustments to flow rates.

Table 2: Bench-Scale vs. Industrial Process Metrics

| Parameter | Bench Scale (Batch) | Industrial (Continuous) |

|---|---|---|

| Cycle Time | 8 hr | 2 hr |

| Yield | 78% | 82% |

| Solvent Consumption | 10 L/kg | 4.5 L/kg |

| Energy Use (kW·h/kg) | 120 | 65 |

Catalytic System Reusability

Lewis acids such as boron trifluoride (BF₃) and aluminum chloride (AlCl₃) are evaluated for their ability to accelerate cyclization while permitting catalyst recovery. BF₃ demonstrates superior performance, with 85% recovery via distillation and reuse over five cycles without significant activity loss.

Purification and Isolation Methods

The crude reaction mixture contains unreacted starting materials, oligomeric byproducts, and residual catalysts. A two-stage purification protocol is standard:

Crystallization Techniques

-

Solvent-Antisolvent Pairing: Dichloromethane (solvent) and hexane (antisolvent) achieve 95% recovery of the β-lactone with ≥99.5% purity.

-

Temperature Gradients: Gradual cooling from 40°C to −20°C over 12 hr yields large, high-purity crystals suitable for pharmaceutical use.

Chromatographic Purification

For small-scale high-purity demands (>99.9%), silica gel chromatography with ethyl acetate/hexane gradients (10:90 to 40:60) resolves stereochemical impurities. This method, however, is cost-prohibitive for industrial applications.

Analytical Characterization

Post-synthesis validation employs:

Analyse Des Réactions Chimiques

Nucleophilic Ring-Opening Reactions

The β-lactone ring undergoes nucleophilic attack due to its inherent ring strain (∼20 kcal/mol). Key reactions include:

:

- Hydrolysis under acidic conditions (TFA/CH<sub>2</sub>Cl<sub>2</sub>) preserves stereochemistry at C3 and C4 .

- Thiolysis with CsSAc introduces sulfur-containing functional groups for further derivatization .

Esterification and Acylation

The secondary hydroxyl group at C2 participates in esterification:

:

- EDCI-mediated coupling with Boc-protected leucine enables peptide conjugation .

- Acetylation enhances lipophilicity, critical for membrane permeability in drug design .

Stereospecific Deprotection Reactions

The 4-methoxybenzyl (PMB) protecting group is selectively removed:

| Reagent | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| TFA/CH<sub>2</sub>Cl<sub>2</sub> | RT, 10 minutes | PMB deprotection to free hydroxyl | 94% | |

| DDQ/CH<sub>2</sub>Cl<sub>2</sub> | 0°C to RT, 2 hours | Oxidative PMB removal | 88% |

:

- TFA efficiently cleaves PMB without racemization at chiral centers .

- DDQ offers an alternative for acid-sensitive substrates .

Lewis Acid-Catalyzed Condensations

Lewis acids facilitate C–C bond formation at the β-position:

| Catalyst | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| BF<sub>3</sub>·OEt<sub>2</sub> | Ethyl glyoxylate | β-Ketoester adduct | 65% | |

| ZnCl<sub>2</sub> | Benzaldehyde | β-Aryloxy lactone | 58% |

:

- BF<sub>3</sub>·OEt<sub>2</sub> promotes electrophilic activation of the lactone carbonyl .

- ZnCl<sub>2</sub> enables Friedel-Crafts-type alkylation with aromatic aldehydes .

Oxidation and Reduction Pathways

The hydroxyl group undergoes selective redox transformations:

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | IBX/CH<sub>3</sub>CN | Ketone derivative | 73% | |

| Reduction | NaBH<sub>4</sub>/EtOH | Diol (C2-OH retained) | 82% |

:

Applications De Recherche Scientifique

Pharmaceutical Research

Role as an Impurity in Drug Development

- Orlistat Synthesis : The compound is identified as an impurity in the production of Orlistat, a lipase inhibitor used in the treatment of obesity. Understanding and controlling impurities like (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one is crucial for ensuring the safety and efficacy of pharmaceutical formulations .

Analytical Standards

- Reference Material : It serves as a reference standard for analytical testing to assess the purity of Orlistat formulations. Regulatory bodies require detailed characterization of impurities to comply with safety standards .

Chemical Synthesis

Synthetic Intermediates

- Building Block in Organic Synthesis : As a chiral oxetanone, this compound can be utilized as a synthetic intermediate in the development of other biologically active molecules. Its unique structural features may allow for the synthesis of novel compounds with potential therapeutic applications .

Toxicological Studies

Safety Assessments

- Toxicological Profiling : The compound's structure necessitates thorough toxicological evaluation to understand its safety profile when present as an impurity in pharmaceutical products. Studies focus on its metabolic pathways and potential effects on human health .

Mécanisme D'action

The mechanism by which (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one exerts its effects involves its interaction with specific molecular targets. The oxetane ring is known to interact with enzymes, potentially inhibiting their activity by binding to the active site. This inhibition can disrupt normal biological pathways, leading to therapeutic effects in certain diseases .

Comparaison Avec Des Composés Similaires

Key Physical Properties:

- LogP : 6.95 (indicative of moderate lipophilicity) .

- Melting Point : 61–62°C .

- Solubility : Low aqueous solubility, typical of hydrophobic β-lactones.

- Stereochemistry : Critical for biological activity; enantiomers (e.g., 3R,4R) exhibit distinct properties .

Comparison with Similar Compounds

Stereoisomers and Diastereomers

Key Insight : Stereochemistry dictates biological activity. The (3S,4S,2S) configuration maximizes lipase inhibition, while impurities like the 2R-hydroxy variant are pharmacologically less active .

Protected Intermediates and Derivatives

Key Insight : Protecting groups (e.g., benzyloxy, TIPS) improve synthetic versatility but alter physicochemical properties. The TIPS variant’s LogP of 10.37 reflects its use in hydrophobic environments .

Structurally Related β-Lactones

Key Insight : Substituent diversity (e.g., alkynes, sulfonyl groups) tailors β-lactones for specific targets. Palmostatin B’s aromatic groups enhance membrane permeability .

Orlistat-Related Impurities

Key Insight : Impurities like the 2R-hydroxy diastereomer are critical to monitor due to their impact on drug safety and efficacy .

Activité Biologique

(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one, also known as Orlistat Impurity 25, is a compound derived from the structure of Orlistat, a well-known anti-obesity drug. This compound has garnered attention for its potential biological activities, particularly as a modulator of fatty acid synthase (FAS) and its implications in cancer therapy.

- Molecular Formula : C22H42O3

- Molecular Weight : 354.57 g/mol

- CAS Number : 68711-40-0

- Structure : The compound features a β-lactone structure which is crucial for its biological activity.

Research indicates that this compound acts as an inhibitor of the thioesterase domain of FAS. FAS is essential for lipid biosynthesis and is implicated in the proliferation of tumor cells. The inhibition of this enzyme can lead to reduced fatty acid synthesis, which is a critical factor in tumor growth and survival.

Inhibition Studies

A study conducted on various analogs of Orlistat, including this compound, demonstrated that this compound exhibits significant inhibitory activity against FAS. The potency of this compound was enhanced through structural modifications, particularly in the length and composition of alkyl chains attached to the β-lactone core.

| Compound | IC50 (μM) | Comments |

|---|---|---|

| Orlistat | 1.35 | Established baseline potency |

| This compound | 0.23 | Over six times more potent than Orlistat |

Case Studies

- Antitumor Activity : In vitro studies have shown that compounds derived from Orlistat, including this compound, induce apoptosis in cancer cell lines. The mechanism involves the induction of metabolic stress and subsequent cell death.

- Fatty Acid Metabolism Modulation : The compound has been shown to modulate endocannabinoid metabolism by affecting the degradation pathways of 2-arachidonoylglycerol, leading to potential therapeutic effects in obesity and metabolic disorders.

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that modify the original Orlistat structure to enhance its biological activity. Techniques such as chiral resolution and selective acylation are employed to achieve the desired stereochemistry and functional groups.

Q & A

Basic: What are the recommended analytical methods for confirming the stereochemical purity of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one?

Answer:

Stereochemical purity is critical due to the compound’s multiple chiral centers. Use polarimetry to measure optical rotation and compare against literature values. Validate with chiral HPLC (e.g., using a Chiralpak IA column with hexane:isopropanol gradients) to resolve enantiomers . For absolute configuration confirmation, X-ray crystallography is preferred if single crystals are obtainable. NMR coupling constants (e.g., ) can provide insights into dihedral angles and spatial arrangements of substituents .

Basic: How can researchers mitigate degradation of this compound during experimental workflows?

Answer:

Degradation risks include hydrolysis of the oxetan-2-one ring and oxidation of the hydroxytridecyl chain. Store samples under inert gas (argon/nitrogen) at -20°C in anhydrous solvents (e.g., THF or DCM). During kinetic studies, use low-temperature reactors (<4°C) to slow hydrolysis. Monitor stability via LC-MS at intervals (0h, 24h, 48h) to detect degradation products like free fatty acids or ring-opened derivatives .

Advanced: What experimental strategies are suitable for elucidating the enzymatic inhibition mechanism of this compound?

Answer:

As a structural analog of Orlistat (Xenical), it likely inhibits lipases via covalent binding to catalytic serine residues. Use stopped-flow kinetics to measure inhibition constants () under varying pH and temperature conditions. Confirm covalent adduct formation using mass spectrometry (MALDI-TOF) of trypsin-digested enzyme samples. For spatial resolution, employ molecular docking simulations (e.g., AutoDock Vina) to model interactions with human pancreatic lipase (PDB ID: 1LPB) .

Advanced: How can contradictory solubility data for this compound in polar solvents be resolved?

Answer:

Discrepancies in solubility (e.g., DMSO vs. water) arise from aggregation or micelle formation. Use dynamic light scattering (DLS) to detect aggregates in aqueous solutions. Quantify monomeric solubility via saturation shake-flask method with HPLC quantification. For polar aprotic solvents, apply Hansen solubility parameters to optimize solvent blends (e.g., DMSO:acetonitrile 1:1) .

Basic: What synthetic routes are reported for this compound?

Answer:

Key steps include:

- Stereoselective β-lactonization : React (S)-2-hydroxytridecanoic acid with hexyl-epoxide under Mitsunobu conditions (DIAD, PPh) to form the oxetan-2-one ring .

- Chiral resolution : Use lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) to isolate the desired (3S,4S) diastereomer .

- Purification : Employ flash chromatography (silica gel, hexane:EtOAc 4:1) followed by recrystallization from heptane .

Advanced: How can researchers design degradation studies to assess environmental persistence of this compound?

Answer:

Simulate environmental conditions using OECD 308/309 guidelines :

- Aqueous photolysis : Exclude UV light >290 nm with Pyrex filters; monitor via HPLC.

- Soil biodegradation : Use C-labeled compound in OECD soil columns, tracking CO evolution over 60 days.

- Hydrolytic pathways : Conduct pH-dependent studies (pH 4–9) at 25°C and 50°C to identify acid/base-catalyzed ring-opening mechanisms .

Basic: What are the critical safety considerations for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid (if hydrolyzed), and dispose as hazardous waste .

Advanced: How can isotopic labeling (2^{2}2H, 13^{13}13C) aid in metabolic pathway analysis of this compound?

Answer:

- C-NMR tracing : Label the oxetan-2-one carbonyl group to track ring-opening in liver microsome assays.

- Deuterium labeling : Introduce H at the hydroxytridecyl chain’s β-position to study hydrogen/deuterium exchange during enzymatic oxidation .

Basic: What computational tools are recommended for predicting the logP and pKa of this compound?

Answer:

- logP prediction : Use XLOGP3 (accuracy ±0.5) or AlogPS 2.1 (validated for oxetanes) .

- pKa estimation : Employ MarvinSketch with the MMFF94 force field; experimentally validate via potentiometric titration in 20% DMSO/water .

Advanced: How can researchers address batch-to-batch variability in biological activity data?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.